N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide
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Overview
Description
Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms . They are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties . Triazolopyridines are another class of heterocyclic compounds that have been studied for their potential therapeutic applications .
Synthesis Analysis
Oxadiazoles can be synthesized through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide (NaOH-DMSO) medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis
The structure of oxadiazoles has been studied using single crystal X-ray diffraction methods . Intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and an NH2 group has been observed .Chemical Reactions Analysis
Oxadiazoles can undergo a variety of chemical reactions due to their low aromaticity and the presence of a weak O-N bond . This allows them to rearrange into other heterocycles, a property that is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on their specific structure and substituents . For example, the melting point and NMR spectrum of a specific 2-(1,2,4-oxadiazol-5-yl)aniline were reported .Scientific Research Applications
- RORγt Inverse Agonists : These compounds act as RORγt inverse agonists, which are relevant in autoimmune diseases and cancer immunotherapy .
- PHD-1 Inhibitors : They inhibit PHD-1 (prolyl hydroxylase domain-containing protein 1), which plays a role in oxygen sensing and has implications in treating anemia and ischemic diseases .
- JAK1 and JAK2 Inhibitors : These compounds exhibit inhibitory activity against Janus kinases (JAK1 and JAK2), which are involved in immune responses and inflammation. JAK inhibitors are used in autoimmune diseases and certain cancers .
- Cardiovascular Disorders : 1,2,4-triazolo[1,5-a]pyridines find applications in cardiovascular drug development .
- Type 2 Diabetes : Some derivatives of this compound are investigated for their potential in managing type 2 diabetes .
- Hyperproliferative Disorders : These compounds may have therapeutic implications in hyperproliferative disorders, such as cancer .
Material Sciences
Beyond medicinal applications, 1,2,4-triazolo[1,5-a]pyridines also play a role in material sciences:
- Functional Materials : These compounds are utilized in designing functional materials, including sensors, catalysts, and organic electronic devices .
Anti-Infective Research
Recent studies have explored the anti-infective properties of related compounds. For instance, 1,2,4-oxadiazoles (structurally related to 1,2,4-triazolo[1,5-a]pyridines) have been investigated for their anti-infective potential against Trypanosoma cruzi cysteine protease cruzain .
Cytotoxicity Studies
Researchers have screened synthesized compounds for cytotoxicity against cancer cell lines. For example, the IC50 values of related compounds were evaluated against breast cancer cell lines MCF-7 and MDA-MB-231 .
In Silico Studies
In silico pharmacokinetic and molecular modeling studies have been conducted to understand the structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are relevant in drug design and development .
Safety And Hazards
Future Directions
Oxadiazoles have been identified as a promising scaffold in medicinal chemistry due to their broad range of biological activities . Future research may focus on developing novel methods for the synthesis of oxadiazoles with diverse functionalities, as well as exploring their potential therapeutic applications .
properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-12(27-15-6-4-3-5-7-15)18(26)20-11-17-23-22-16-10-14(8-9-25(16)17)19-21-13(2)24-28-19/h3-10,12H,11H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSTZJGKYQWFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C(C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide |
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